

Comprehensive Analytical Characterization of 3-Chloro-6-hydroxy-2-methoxybenzoic acid

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Compound of Interest

Compound Name: 3-Chloro-6-hydroxy-2-methoxybenzoic acid

CAS No.: 146984-79-4

Cat. No.: B597860

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Introduction and Molecular Overview

3-Chloro-6-hydroxy-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its multifaceted structure, featuring a chlorinated benzene ring, a hydroxyl group, a methoxy group, and a carboxylic acid moiety, makes it a valuable intermediate in synthetic chemistry, potentially for pharmaceuticals and other fine chemicals. The precise arrangement of these functional groups dictates its chemical reactivity, solubility, and biological activity. Therefore, rigorous analytical characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in research and development, quality assurance, and regulatory submission.

This guide explains the causality behind the selection of each analytical method, providing not just procedural steps but also the scientific rationale to empower the analyst.

Table 1: Physicochemical Properties of **3-Chloro-6-hydroxy-2-methoxybenzoic acid**

| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 3-chloro-6-hydroxy-2-methoxybenzoic acid | [1] |
| CAS Number | 146984-79-4 | [1] |
| Molecular Formula | C ₈ H ₇ ClO ₄ | [1] |
| Molecular Weight | 202.59 g/mol | [1] |
| Canonical SMILES | <chem>COC1=C(C=CC(=C1C(=O)O)O)Cl</chem> | [1] |
| InChIKey | UDVPCPDQXIUAKI-UHFFFAOYSA-N | [1] |

Chromatographic Analysis for Purity and Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of non-volatile organic compounds like **3-Chloro-6-hydroxy-2-methoxybenzoic acid**. A reverse-phase (RP) method is ideal, as the nonpolar stationary phase (e.g., C18) will interact with the hydrophobic aromatic ring, providing excellent retention and separation from potential impurities.

Scientific Rationale: The choice of a C18 column is based on its hydrophobic nature, which effectively retains the analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound. Critically, the addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is necessary to suppress the ionization of the carboxylic acid group (pKa ~2-4).[2] This ensures that the analyte is in a single, neutral form, resulting in a sharp, symmetrical chromatographic peak, which is essential for accurate quantification. A Photo-Diode Array (PDA) detector is preferred over a simple UV detector as it provides spectral data across a range of wavelengths, which can be used to assess peak purity and confirm identity against a reference standard.

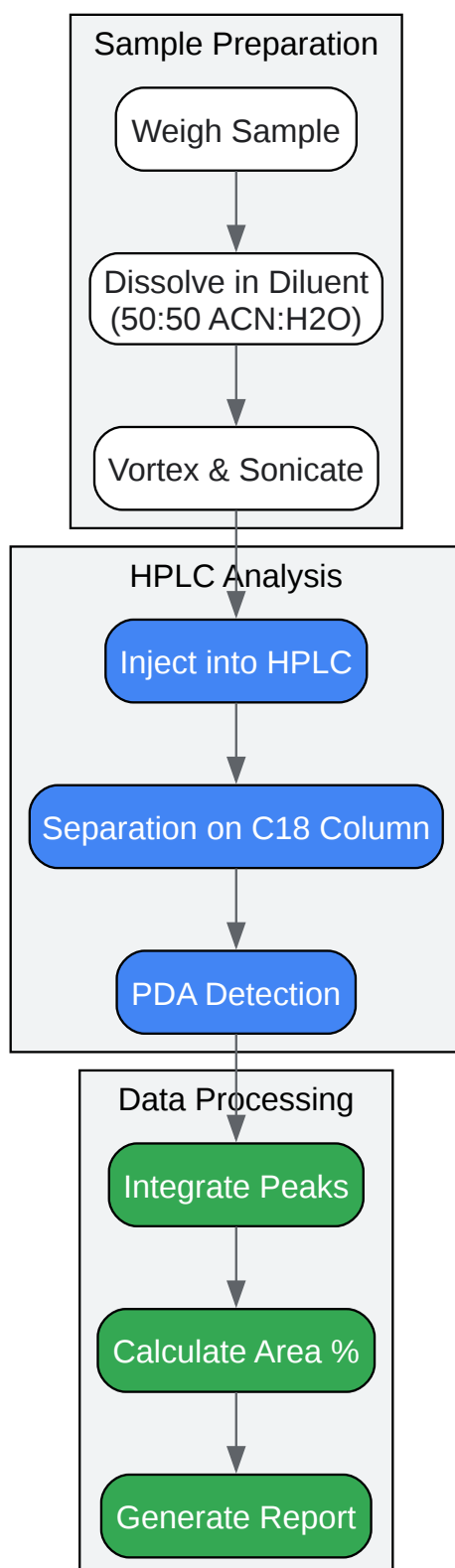
Experimental Protocol: HPLC-UV Purity Assay

- Instrumentation:
 - HPLC or UPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
 - C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).
- Reagents and Sample Preparation:
 - Acetonitrile (HPLC grade).
 - Ultrapure water.
 - Formic acid (LC-MS grade).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Sample Diluent: 50:50 Acetonitrile:Water.
 - Standard Preparation: Accurately weigh and dissolve the reference standard of **3-Chloro-6-hydroxy-2-methoxybenzoic acid** in the sample diluent to a final concentration of 0.5 mg/mL.
 - Sample Preparation: Prepare the analysis sample at the same concentration (0.5 mg/mL) in the sample diluent. Sonicate briefly if needed to ensure complete dissolution.
- Chromatographic Conditions:

| Parameter | Recommended Setting |
|--------------------|--|
| Column | C18, 4.6 x 150 mm, 3.5 μ m |
| Mobile Phase | Gradient of A (0.1% FA in H ₂ O) and B (0.1% FA in ACN) |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 μ L |
| Detection | PDA at 220 nm and 280 nm (monitor multiple wavelengths) |
| Run Time | 22 minutes |

- System Suitability:
 - Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
 - The theoretical plates for the analyte peak should be ≥ 2000 .
 - The tailing factor should be between 0.8 and 1.5.
- Data Analysis:
 - Calculate the purity of the sample using the area percent method.
 - % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow Visualization



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Caption: HPLC-UV analysis workflow for purity assessment.

Structural Confirmation: Mass Spectrometry (LC-MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the analyte. Coupling liquid chromatography with mass spectrometry (LC-MS) is highly effective, allowing for the separation of the target compound from impurities before it enters the mass spectrometer.

Scientific Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to the presence of ionizable acidic (carboxylic acid, phenol) protons. In negative ion mode (ESI⁻), the molecule will readily deprotonate to form the $[M-H]^-$ ion. This provides a clear signal corresponding to the molecular weight. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or TOF, can determine the accurate mass of this ion, allowing for the calculation of the molecular formula and unambiguous confirmation of the compound's identity.

Experimental Protocol: LC-MS Identity Confirmation

- Instrumentation:
 - An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
- Sample Preparation:
 - Prepare a dilute solution of the sample (~10 µg/mL) in the sample diluent (50:50 Acetonitrile:Water). The lower concentration is necessary to avoid saturating the MS detector.
- LC-MS Conditions:

| Parameter | Recommended Setting |
|-------------------|---|
| LC Method | Use the same HPLC method as described in Section 2. |
| Ionization Mode | ESI Negative (ESI-) |
| Capillary Voltage | -3.5 kV |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 8 L/min |
| Mass Range | 50 - 500 m/z |
| Data Acquisition | Full Scan Mode |

- Data Analysis:
 - Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
 - Identify the $[M-H]^-$ ion.
 - Expected m/z: The exact mass of $C_8H_7ClO_4$ is 202.0033.^[1] The expected $[M-H]^-$ ion ($C_8H_6ClO_4^-$) will have an m/z of 201.00 (nominal mass) or 200.9954 (exact mass).
 - Observe the characteristic isotopic pattern for a molecule containing one chlorine atom (a peak at M+2 with ~32% the intensity of the M peak).

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

Scientific Rationale:

- 1H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The acidic protons of the

hydroxyl and carboxylic acid groups are typically broad and their chemical shifts are concentration-dependent, but they are readily identified.

- ^{13}C NMR: Shows the number of chemically distinct carbon atoms. The chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Experimental Protocol: ^1H and ^{13}C NMR

- Instrumentation:
 - NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent.
 - Recommended Solvent: DMSO- d_6 is an excellent choice as it effectively dissolves the compound and allows for the observation of the exchangeable -OH and -COOH protons. [\[3\]](#)
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
- Expected Spectral Data (Predicted):

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts in DMSO- d_6

| Assignment | ¹ H Shift (ppm) | ¹³ C Shift (ppm) | Notes |
|--------------------|----------------------------|-----------------------------|---|
| -COOH | ~13.0 (broad s) | ~167.0 | Acidic proton, chemical shift can vary. |
| Ar-OH | ~10.0 (broad s) | - | Phenolic proton, chemical shift can vary. |
| Ar-H | ~7.0 - 7.5 (2H, d) | ~110-135 | Two aromatic protons, likely doublets. |
| -OCH ₃ | ~3.8 (3H, s) | ~56.0 | Methoxy group protons, singlet. |
| C-COOH | - | ~125.0 | Aromatic carbon attached to the carboxyl group. |
| C-OH | - | ~155.0 | Aromatic carbon attached to the hydroxyl group. |
| C-OCH ₃ | - | ~150.0 | Aromatic carbon attached to the methoxy group. |
| C-Cl | - | ~120.0 | Aromatic carbon attached to chlorine. |
| C-H (aromatic) | - | ~115-130 | Aromatic carbons attached to protons. |

Note: These are estimated values. Actual spectra should be compared with the proposed structure.

Structural Relationship Diagram

Caption: Mapping of the molecular structure to its expected ¹H NMR signals.

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Scientific Rationale: Each functional group in the molecule absorbs infrared radiation at a characteristic frequency. The O-H stretch of the carboxylic acid will be a very broad band, while the phenolic O-H will be sharper. The C=O of the carboxylic acid gives a strong, sharp absorption. The C-O stretches from the ether and acid, and the C-Cl stretch, will appear in the fingerprint region. This provides a unique spectral "fingerprint" for the molecule.^{[4][5]}

Experimental Protocol: FTIR Analysis

- Instrumentation:
 - FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
 - Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
- Data Acquisition:
 - Collect a background spectrum.
 - Collect the sample spectrum from 4000 to 400 cm^{-1} .
- Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm ⁻¹) | Appearance |
|-------------------------------------|--------------------------------|----------------|
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |
| O-H (Phenol) | 3200 - 3600 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp, weak |
| C-H (Aliphatic, -OCH ₃) | 2850 - 3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to weak |
| C-O (Ether & Acid) | 1200 - 1300 | Strong |
| C-Cl | 600 - 800 | Medium to weak |

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